N-(tert-butyl)-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Description
N-(tert-butyl)-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (CAS: 149182-72-9) is a heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a tert-butyl carboxamide group at position 3 and a 3-thienylcarbonyl moiety at position 2. Its molecular formula is C₁₈H₂₁N₂O₂S, with a molecular weight of 329.44 g/mol . The compound is synthesized via multi-step organic reactions, often involving tert-butyl carbamate intermediates and coupling strategies with thiophene derivatives. Its stereochemistry is defined as (3S)-configured, as indicated by its synonyms and structural descriptors .
This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or a scaffold for developing bioactive molecules.
Properties
IUPAC Name |
N-tert-butyl-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-19(2,3)20-17(22)16-10-13-6-4-5-7-14(13)11-21(16)18(23)15-8-9-24-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIHOKRSQISGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a tetrahydroisoquinoline backbone with a tert-butyl group and a thienylcarbonyl moiety. This unique structure may contribute to its diverse biological activities.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic properties. For instance, related tetrahydrocarboline derivatives have shown potent trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that these compounds can effectively reduce parasitemia levels in murine models when used alone or in combination with established antiparasitic drugs like benznidazole .
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. In vitro studies on various cancer cell lines have revealed that certain tetrahydroisoquinoline derivatives can inhibit cell proliferation and induce apoptosis. For example, one study found that specific derivatives exhibited high antiproliferative activity against breast and colon cancer cell lines, suggesting a potential mechanism involving the modulation of cell cycle regulators .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzyme Activity : Some studies suggest that isoquinoline derivatives may inhibit specific enzymes involved in metabolic pathways of parasites and cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
- Synergistic Effects with Other Drugs : The combination of this compound with other therapeutic agents has shown enhanced efficacy in reducing parasitemia and tumor growth.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Scaffold: All compounds share a tetrahydroisoquinoline backbone but differ in substituents and functional groups. Quinapril’s ethyl ester and carboxylic acid groups are critical for its ACE inhibitory activity, enabling interactions with zinc ions in the enzyme’s active site .
Biological Activity: Quinapril and its metabolite Quinaprilat (C₂₃H₂₆N₂O₅, CAS: 82768-85-2) are clinically approved ACE inhibitors, reducing angiotensin II production and vasoconstriction . SJ-733 targets ATP4 in Plasmodium falciparum, disrupting ion homeostasis in malaria parasites .
Synthetic Utility: The target compound’s tert-butyl carboxamide group is a common protective moiety in peptide synthesis, as seen in intermediates like (S)-N-(tert-butoxycarbonyl)valinol (CAS: 79069-14-0) . Analogues such as N-(benzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS: Not listed) highlight the scaffold’s versatility in generating diverse pharmacophores .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP* | Water Solubility | Key Features |
|---|---|---|---|---|
| Target Compound | 329.44 | ~3.5 | Low | High lipophilicity (tert-butyl, thienyl) |
| Quinapril | 438.52 | 3.1 | Moderate | Ester prodrug (improves bioavailability) |
| SJ-733 | 481.43 | 4.2 | Very low | Fluorinated groups enhance blood-brain barrier penetration |
*LogP values estimated using fragment-based methods.
Key Observations:
- The target compound’s LogP (~3.5) suggests moderate membrane permeability, comparable to Quinapril but lower than SJ-733’s highly lipophilic profile .
- Its low water solubility may necessitate formulation strategies (e.g., nanocrystals, lipid-based carriers) for in vivo applications .
Research and Development Context
- ACE Inhibitors: Quinapril’s success underscores the tetrahydroisoquinoline scaffold’s relevance in cardiovascular drug design. Structural modifications (e.g., replacing phenylpropyl with thienylcarbonyl) could yield novel ACE variants with improved selectivity .
- Neuroactive Compounds: Analogues like (S)-N-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS: Not listed) have been studied for neurotransmitter receptor modulation, indicating unexplored neuropharmacological applications for the target compound .
Q & A
Q. What synthetic strategies are employed for N-(tert-butyl)-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling the tert-butyl-substituted isoquinoline core with the 3-thienylcarbonyl group via carbodiimide-mediated reactions (e.g., EDC/HOBt).
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .
- Cyclization : Acid-catalyzed or thermal cyclization to form the tetrahydroisoquinoline ring .
Q. Key Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (amide coupling) 80–100°C (cyclization) | Higher cyclization temps improve ring closure but may degrade sensitive groups |
| Solvent | DMF or DCM (amide coupling) Toluene (cyclization) | Polar aprotic solvents enhance coupling efficiency |
| Catalyst | DMAP (for acyl transfer) | Reduces side reactions |
Yield optimization requires strict control of pH (6.5–7.5 for coupling) and inert atmospheres to prevent oxidation of the thienyl group .
Q. How does the molecular structure of this compound influence its reactivity and biological interactions?
The compound’s structure features:
- Tetrahydroisoquinoline core : Provides rigidity and aromatic stacking potential.
- 3-Thienylcarbonyl group : Enhances electron-deficient character, favoring nucleophilic attack at the carbonyl carbon.
- tert-Butyl substituent : Steric hindrance reduces metabolic degradation, improving pharmacokinetic stability .
Q. Functional Group Interactions :
Structural analogs, such as JDTic, demonstrate that the tert-butyl group’s stereochemistry significantly affects receptor selectivity (e.g., κ-opioid vs. μ-opioid) .
Advanced Research Questions
Q. What role does stereochemistry play in the compound’s pharmacological activity, and how is this assessed experimentally?
Stereochemistry critically influences target selectivity and potency:
Q. Experimental Assessment :
- Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves R/S isomers .
- Biological assays : Functional GTPγS binding assays quantify receptor activation/inhibition .
- X-ray crystallography : Resolves binding modes of enantiomers to receptors (e.g., JDTic’s interaction with κ-opioid receptors) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies often arise from variations in:
- Assay conditions (e.g., cell type, agonist concentration).
- Compound purity (e.g., trace solvents affecting IC50 values).
Q. Methodological Solutions :
For example, JDTic’s reported efficacy variations were resolved by standardizing assay temperatures (25°C vs. 37°C) and buffer ionic strength .
Q. What computational models predict the compound’s interactions with biological targets?
Molecular Dynamics (MD) Simulations :
Q. QSAR Modeling :
- Correlate substituent electronic parameters (Hammett σ) with IC50 values.
- Example: Thienyl ring’s electron-withdrawing nature improves ACE inhibition in tetrahydroisoquinoline derivatives .
Q. Docking Studies (AutoDock Vina) :
Q. Data Contradiction Analysis Table
| Study | Reported Activity | Potential Confounder | Resolution Method |
|---|---|---|---|
| A (2023) | IC50 = 12 nM (κ-opioid) | Low purity (90%) | Repetition with HPLC-purified compound |
| B (2024) | No ACE inhibition | Incorrect stereoisomer (3S) | Chiral separation and retesting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
